2-Isopropyl-4-nitrophenol
Overview
Description
2-Isopropyl-4-nitrophenol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-Isopropyl-4-nitrophenol can be achieved from 4-Methyl-2-pentanone and 2-Propenal, 3-[(1,1-dimethylethyl)amino]-2-nitro . Another method involves the reaction of p-isopropylphenol with fuming nitric acid in water, followed by a separation process .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-nitrophenol consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-Isopropyl-4-nitrophenol is a solid at room temperature . It has a molecular weight of 181.19 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Hydroxylation and Degradation Studies
Enzymatic Hydroxylation : A study by Koop (1986) on the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes highlights the potential of enzymes in modifying nitrophenol compounds, which could be relevant for understanding the metabolic pathways and biotransformation of similar compounds like 2-Isopropyl-4-nitrophenol Koop, 1986.
Catalytic Reduction : Gupta et al. (2014) developed a novel catalyst based on Fe@Au bimetallic nanoparticles for the catalytic reduction of nitrophenol compounds. This study suggests the potential of 2-Isopropyl-4-nitrophenol in catalysis and environmental remediation Gupta et al., 2014.
Degradability in Anaerobic Systems : Research by Uberoi and Bhattacharya (1997) on the toxicity and degradability of nitrophenols in anaerobic systems underscores the environmental impact and degradation pathways of nitrophenol compounds, which may apply to 2-Isopropyl-4-nitrophenol as well Uberoi & Bhattacharya, 1997.
Photocatalytic and Adsorptive Removal
Photocatalytic Activity : Studies on the photocatalytic degradation of nitrophenols, such as the work by Chakraborty et al. (2021), demonstrate the effectiveness of composite nanostructures in removing toxic pollutants from water, suggesting similar applications for 2-Isopropyl-4-nitrophenol in environmental cleanup efforts Chakraborty et al., 2021.
Adsorptive Removal : Magdy et al. (2018) investigated the removal of nitrophenols from aqueous solutions using char ash, indicating the potential for adsorptive removal techniques in the treatment of water contaminated with nitrophenol compounds, including 2-Isopropyl-4-nitrophenol Magdy et al., 2018.
Atmospheric Impact and Catalytic Reduction
Atmospheric Occurrence : Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting the environmental and health impacts of nitrophenols, which could be relevant for understanding the behavior of 2-Isopropyl-4-nitrophenol in atmospheric processes Harrison et al., 2005.
Catalytic Reduction : Din et al. (2020) provided a critical review of nanocatalytic assemblies for the catalytic reduction of nitrophenols, emphasizing the advancements in nanotechnology for environmental remediation and potential pharmaceutical applications, which might extend to 2-Isopropyl-4-nitrophenol Din et al., 2020.
Safety And Hazards
Safety measures for handling 2-Isopropyl-4-nitrophenol include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While specific future directions for 2-Isopropyl-4-nitrophenol are not mentioned in the available resources, it is noted that lipases, which can interact with nitrophenols, are of growing interest in the construction of biosensors . Additionally, research into the removal of toxic nitrophenols in the presence of H2O2 using visible light active Bi2MoO6 nanomaterial has been conducted .
Relevant Papers Relevant papers include studies on biosensors and bioassays based on lipases , and a sustainable approach for the removal of toxic 4-nitrophenol in the presence of H2O2 .
properties
IUPAC Name |
4-nitro-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSKFUMSIJTGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336073 | |
Record name | 2-Isopropyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-nitrophenol | |
CAS RN |
60515-72-2 | |
Record name | 2-Isopropyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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